molecular formula C13H28F2O6P2 B028032 Tetraisopropyl difluoromethylenediphosphonate CAS No. 78715-59-0

Tetraisopropyl difluoromethylenediphosphonate

Cat. No. B028032
CAS RN: 78715-59-0
M. Wt: 380.3 g/mol
InChI Key: QIZWQCNFQZUTJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the Arbusov reaction between halomethanes and trialkyl phosphites, leading to alkyl difluoromethylphosphonates. For example, a simple synthesis route for monofluoromethylene bisphosphonic acid starts with the Arbusov reaction between fluorotribromomethane and triisopropyl phosphite, yielding diisopropyl dibromofluoromethylphosphonate. This intermediate undergoes a Michaelis-Becker reaction, producing tetraisopropyl bromofluoromethylene bisphosphonate, which is then converted to tetraisopropyl monofluoromethylene bisphosphonate through debromination and protonation (Hutchinson & Thornton, 1988).

Molecular Structure Analysis

The structural behavior of tetraisopropyl alkyl dihalostannyl methylmethylene-bisphosphonates has been investigated, revealing the dimeric nature in the solid state due to intermolecular interactions between phosphonyl groups and neighboring tin atoms. This dimerization is temperature and concentration-dependent in nonpolar solvents, showcasing the compound's dynamic structural behavior in solution (Hartung et al., 1994).

Chemical Reactions and Properties

Tetraisopropyl difluoromethylenediphosphonate participates in various chemical reactions, including nucleophilic substitutions and cyclization reactions. For instance, tetraisopropyl 1,1-cyclopropanediylbis(phosphonate) is synthesized through intramolecular cyclization, highlighting the compound's reactivity and potential for forming cyclic structures (Hutchinson & Thornton, 1990).

Physical Properties Analysis

The physical properties of tetraisopropyl difluoromethylenediphosphonate and related compounds are closely related to their molecular structure. For example, the dimeric nature observed in solid-state structures influences their melting points, solubility, and crystallization behavior. These properties are critical for their application in materials science and as intermediates in organic synthesis.

Chemical Properties Analysis

The chemical properties of tetraisopropyl difluoromethylenediphosphonate are characterized by its reactivity towards various nucleophiles and electrophiles, owing to the presence of the difluoromethylenephosphonate group. This group's reactivity is pivotal in synthesizing heterocyclic compounds and analogs of natural substances, demonstrating the compound's utility in organic synthesis and drug discovery efforts, focusing on non-drug-related applications (Chunikhin et al., 2010).

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • It is used in epoxide-initiated cation-olefin polycyclization reactions, offering broad functional group tolerance (Tian et al., 2016).
    • Facilitates Michael-type addition reactions with nitrogen, phosphorus, or sulfur nucleophiles (Hutchinson & Thornton, 1988).
    • Involved in the synthesis of cyclopropanediylbis(phosphonic acid) through intramolecular cyclization and subsequent dealkylation (Hutchinson & Thornton, 1990).
  • Materials Science :

    • Useful in the synthesis of fluoropolymer-stabilized chromophore-catalyst assemblies for water-oxidation catalysis (Eberhart et al., 2017).
    • Assists in creating novel monomers with phosphonate functions for dental composites (Sibold et al., 2002).
    • Used in the development of new perfluorocarbon polymers with phosphono groups, applicable in various industries (Yamabe et al., 2000).
  • Biomedical Applications :

    • Plays a role in bone tissue engineering for controlled delivery of therapeutic drugs (Mouriño & Boccaccini, 2010).
    • Significant in the design of smart biomaterials for tissue engineering and regenerative medicine (Furth, Atala, & Van Dyke, 2007).
  • Pharmaceutical Research :

    • An analogue of this compound, difluoromethylenephosphonate, is studied for its inhibition of HIV-1 reverse transcriptase (Hebel et al., 1991).
  • Energy and Environmental Applications :

Safety And Hazards

Tetraisopropyl difluoromethylenediphosphonate is classified as causing serious eye damage . It is advised to wear protective gloves, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

2-[[di(propan-2-yloxy)phosphoryl-difluoromethyl]-propan-2-yloxyphosphoryl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28F2O6P2/c1-9(2)18-22(16,19-10(3)4)13(14,15)23(17,20-11(5)6)21-12(7)8/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZWQCNFQZUTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(F)(F)P(=O)(OC(C)C)OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28F2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471119
Record name tetraisopropyl difluoromethylenediphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraisopropyl difluoromethylenediphosphonate

CAS RN

78715-59-0
Record name P,P,P′,P′-Tetrakis(1-methylethyl) P,P′-(difluoromethylene)bis[phosphonate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78715-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tetraisopropyl difluoromethylenediphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of tetraisopropyl difluoromethylenediphosphonate (4.5 g, 13.07 mmol) in anhydrous THF (20 mL) at −78° C. under argon were added sodium bis(trimethylsilyl)amide (1.0 M in THF, 28.7 mL) and N-fluorobenzenesulfonimide (9.89 g, 31.36 mmol). The reaction mixture was stirred at −78° C. for 1 h, quenched with saturated aqueous ammonium chloride (20 mL), warmed to room temperature, diluted with ether, washed with 10% aqueous sodium bicarbonate and then with brine, dried over sodium sulfate, and concentrated. Chromatography on silica gel with 5-30% ethyl acetate in hexanes gave 2.18 g of tetraisopropyl difluoromethylenediphosphonate and 0.32 g of tetraisopropyl monofluoromethylenediphosphonate.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
28.7 mL
Type
reactant
Reaction Step One
Quantity
9.89 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tetraisopropyl difluoromethylenediphosphonate
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